Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is an organic compound with the molecular formula C11H15ClO3S. It is a derivative of benzenesulfonic acid, where the hydrogen atoms on the benzene ring are replaced by three methyl groups at positions 2, 4, and 6, and the sulfonic acid group is esterified with 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester typically involves the esterification of 2,4,6-trimethylbenzenesulfonic acid with 2-chloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.
Oxidation: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include 2,4,6-trimethylbenzenesulfonic acid derivatives with various substituents.
Hydrolysis: 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol.
Oxidation: 2,4,6-trimethylbenzenesulfonic acid derivatives with carboxylic acid groups.
Scientific Research Applications
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester bond can also be hydrolyzed, releasing 2,4,6-trimethylbenzenesulfonic acid and 2-chloroethanol .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 2,4,6-trimethyl-, 4-nitrophenyl ester
- Benzenesulfonic acid, 2,4,6-trimethyl-, 2,4-dinitrophenyl ester
- Benzenesulfonic acid, 2,4,6-trimethyl-, phenyl ester
Uniqueness
Benzenesulfonic acid, 2,4,6-trimethyl-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl group, which imparts distinct reactivity compared to other esters of 2,4,6-trimethylbenzenesulfonic acid. This unique reactivity makes it valuable in specific chemical transformations and industrial applications .
Properties
CAS No. |
85650-10-8 |
---|---|
Molecular Formula |
C11H15ClO3S |
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-chloroethyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C11H15ClO3S/c1-8-6-9(2)11(10(3)7-8)16(13,14)15-5-4-12/h6-7H,4-5H2,1-3H3 |
InChI Key |
YUGYVJZSOQHHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.